molecular formula C12H19N3O2S B3726518 N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea

N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea

Cat. No. B3726518
M. Wt: 269.37 g/mol
InChI Key: AKRVBAUTOWDDIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea, also known as CYT387, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of JAK inhibitors and has been found to be effective in the treatment of various diseases, including myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis.

Mechanism of Action

N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea is a selective inhibitor of Janus kinase (JAK) 1 and 2, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK1 and JAK2, N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea can block the downstream signaling pathways, leading to the suppression of immune response, inflammation, and cell proliferation.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has been found to have various biochemical and physiological effects. In preclinical studies, N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and induce apoptosis in cancer cells. In clinical trials, N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has been found to improve the symptoms of myelofibrosis, including spleen size, anemia, and constitutional symptoms.

Advantages and Limitations for Lab Experiments

One of the advantages of N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea is its selectivity for JAK1 and JAK2, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it easy to administer. However, one of the limitations of N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea is its relatively short half-life, which may require frequent dosing.

Future Directions

There are several future directions for the research on N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea. One direction is to study the potential of N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea in the treatment of other diseases, such as autoimmune diseases and solid tumors. Another direction is to develop more potent and selective JAK inhibitors based on the structure of N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea. Additionally, the combination of N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea with other drugs or immunotherapies may enhance its therapeutic efficacy.

Scientific Research Applications

N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has been found to be effective in the treatment of myeloproliferative neoplasms, rheumatoid arthritis, and psoriasis. In clinical trials, N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea has shown promising results in the treatment of myelofibrosis, a rare bone marrow disorder.

properties

IUPAC Name

(3Z)-1-cyclohexyl-3-(5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S/c1-2-9-10(16)14-12(18-9)15-11(17)13-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKRVBAUTOWDDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=NC(=O)NC2CCCCC2)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N/C(=N/C(=O)NC2CCCCC2)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclohexyl-3-[(2Z)-5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
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N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
Reactant of Route 3
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N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
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N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
Reactant of Route 5
N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
Reactant of Route 6
N-cyclohexyl-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea

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